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Compound of Interest

Compound Name: 5-Chloropyridazin-4-ol

Cat. No.: B594707

This guide provides a comprehensive analysis of the potential mechanisms of action for 5-
Chloropyridazin-4-ol derivatives and their analogs. Due to limited publicly available data on
the specific 5-Chloropyridazin-4-ol scaffold, this report focuses on structurally related
pyridazinone compounds to infer potential biological activities and mechanisms. The
information presented is intended for researchers, scientists, and drug development
professionals to facilitate further investigation into this chemical class.

The pyridazinone core is a versatile scaffold known to exhibit a wide range of biological
activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The
mechanism of action for these derivatives often involves the inhibition of key enzymes and
signaling pathways crucial for disease progression. This guide will delve into the potential
inhibitory activities of 5-Chloropyridazin-4-ol analogs, presenting comparative data from
studies on closely related compounds and detailing the experimental protocols used to
generate this data.

Comparative Efficacy of Structurally Related
Pyridazinone Derivatives

To understand the potential of 5-Chloropyridazin-4-ol derivatives, it is valuable to examine the
biological activity of their close structural analogs. The following tables summarize the in vitro
activities of various substituted chloropyridazinone derivatives.

Anticancer and Antiangiogenic Activity
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A study on a series of 4-chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated
amino)pyridazin-3(2H)-one derivatives revealed their potential as anticancer and
antiangiogenic agents. The inhibitory effects were evaluated against several human cancer cell
lines, and the most potent compounds were further assessed for their ability to inhibit
proangiogenic cytokines.[3]

Table 1: In Vitro Anticancer Activity of 4-Chloro-5-aminopyridazin-3(2H)-one Derivatives[3]

Substitution at  Liver Cancer Breast Cancer .
. Leukemia (HL
Compound ID C5-amino (HEP3BPN 11) (MDA 453)
60) IC50 (uM)
group IC50 (uM) IC50 (uM)
N-ethyl-N-
4q , 0.012 0.015 0.011
phenylamino
4-
4 phenylpiperazin- 0.014 0.018 0.013
1-yl
Methotrexate
- 0.010 0.012 0.010
(Standard)

IC50 values represent the concentration required to inhibit 50% of cell growth.

Compounds 4g and 4i demonstrated potent anticancer activity, with IC50 values comparable to
the standard drug, methotrexate. These compounds were also found to be potent inhibitors of
key proangiogenic cytokines such as TNFa and VEGF.[3]

Antifungal Activity

In another study, 5-chloro-6-phenylpyridazin-3(2H)-one derivatives were synthesized and
evaluated for their antifungal properties against various fungal strains.[4]

Table 2: In Vitro Antifungal Activity of 5-Chloro-6-phenylpyridazin-3(2H)-one Derivatives[4]
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C.
G. zeae (% F. oxysporum .
o o o mandshurica
Compound ID Substitution Inhibition at 50 (% Inhibition at o
ImL) 50 pgimL) (% Inhibition at
m m
I i 50 pg/mL)
Representative )
Varies Good Good Good
Compound 1
Representative )
Varies Moderate Good Moderate
Compound 2

Specific compound structures and detailed inhibition percentages were not fully detailed in the
abstract, but the study indicates good to moderate activity for several derivatives.

Potential Mechanisms of Action

The broad biological activities of pyridazinone derivatives suggest multiple potential
mechanisms of action. Based on studies of related compounds, 5-Chloropyridazin-4-ol
derivatives may act as inhibitors of various enzymes and signaling pathways.

Kinase Inhibition

A prevalent mechanism of action for many pyridazinone-based compounds is the inhibition of
protein kinases.[5] Kinases are crucial regulators of cellular processes, and their dysregulation
is implicated in numerous diseases, particularly cancer. The general mechanism involves the
compound binding to the ATP-binding pocket of the kinase, preventing the transfer of a
phosphate group to its substrate and thereby blocking the downstream signaling cascade.
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Figure 1. A representative kinase signaling pathway potentially inhibited by 5-Chloropyridazin-
4-ol derivatives.

Other Enzymatic Inhibition

Besides kinases, pyridazinone derivatives have been shown to inhibit other enzymes such as:

e Phosphodiesterase 4 (PDE4): Inhibition of PDE4 leads to an increase in intracellular cyclic
AMP (cAMP), which has anti-inflammatory effects.[6]

e Cyclooxygenase (COX) enzymes: Inhibition of COX-1 and COX-2 is a well-known
mechanism for nonsteroidal anti-inflammatory drugs (NSAIDSs).

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of
pyridazinone derivatives.

In Vitro Anticancer Activity (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

Materials:
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Human cancer cell lines (e.g., HEP3BPN 11, MDA 453, HL 60)

Culture medium (e.g., RPMI-1640) with 10% fetal bovine serum
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
Dimethyl sulfoxide (DMSO)

96-well plates

Incubator (37°C, 5% CO2)

Microplate reader

Procedure:

Seed the cancer cells in 96-well plates at a suitable density and allow them to attach
overnight.

Prepare various concentrations of the test compounds (e.g., 4a-i) in the culture medium.

Replace the medium in the wells with the medium containing the test compounds and
incubate for a specified period (e.g., 48 hours).

Add MTT solution to each well and incubate for 4 hours.
Remove the medium and add DMSO to dissolve the formazan crystals.
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

Calculate the percentage of cell viability and determine the IC50 value.[3]

In Vitro Antifungal Activity Assay

This assay determines the minimum inhibitory concentration (MIC) of a compound against

various fungal strains.

Materials:
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e Fungal strains (e.g., G. zeae, F. oxysporum, C. mandshurica)

o Potato Dextrose Agar (PDA) medium

o Test compounds dissolved in a suitable solvent (e.g., DMSO)

» Positive control (e.g., a known antifungal agent)

o Petri dishes

 Incubator

Procedure:

o Prepare PDA medium and autoclave it.

e While the medium is still molten, add the test compounds at various concentrations.
e Pour the medium into Petri dishes and allow it to solidify.

 Inoculate the center of each plate with a mycelial plug of the test fungus.
 Incubate the plates at an appropriate temperature (e.g., 25-28°C) for a few days.

» Measure the diameter of the fungal colony and calculate the percentage of inhibition
compared to the control.[4]
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Figure 2. A general experimental workflow for the evaluation of 5-Chloropyridazin-4-ol
derivatives.

Conclusion
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While direct experimental evidence for the mechanism of action of 5-Chloropyridazin-4-ol
derivatives is currently scarce in the public domain, the analysis of structurally similar
pyridazinone compounds provides valuable insights into their potential as therapeutic agents.
The data presented on 4-chloro and 5-chloro-pyridazinone analogs highlight their promising
anticancer, antiangiogenic, and antifungal activities. The likely mechanisms underpinning these
effects include the inhibition of key cellular enzymes such as protein kinases. The experimental
protocols and comparative data provided in this guide serve as a foundational resource for
researchers to design and conduct further studies to elucidate the specific mechanisms and
therapeutic potential of 5-Chloropyridazin-4-ol derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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